molecular formula C15H22ClN3O2 B8650185 tert-Butyl 1-(2-chloropyridin-4-yl)piperidin-4-ylcarbamate

tert-Butyl 1-(2-chloropyridin-4-yl)piperidin-4-ylcarbamate

Cat. No.: B8650185
M. Wt: 311.81 g/mol
InChI Key: HPAUFVRRIBRAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 1-(2-chloropyridin-4-yl)piperidin-4-ylcarbamate is a useful research compound. Its molecular formula is C15H22ClN3O2 and its molecular weight is 311.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

tert-butyl N-[1-(2-chloropyridin-4-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)18-11-5-8-19(9-6-11)12-4-7-17-13(16)10-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,18,20)

InChI Key

HPAUFVRRIBRAHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-chloro-4-fluoropyridine (1.00 g, 7.60 mmol) and Boc-4-aminopiperidine (1.98 g, 9.09 mmol) in NMP (10 mL) was added DIPEA (1.86 mL, 10.6 mmol). Argon was bubbled through the cloudy solution for 5 minutes before the reaction mixture was heated in the microwave for 2×30 minutes to 150° C. The mixture was then poured into water and extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered and evaporated. Purification by chromatography (silica gel, 50 g, 0 to 50% ethyl acetate in heptane) afforded the title compound (1.47 g, 62%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.86 mL
Type
reactant
Reaction Step Two
Yield
62%

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